
Octanal-d16
Overview
Description
Octanal-d16 (CAS 1219794-66-7) is a deuterated analog of octanal (C₈H₁₆O), where all 16 hydrogen atoms are replaced with deuterium (²H), resulting in a molecular formula of C₈D₁₆O and a molecular weight of 128.21 g/mol . It is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying volatile aldehydes, such as octanal, in complex matrices like food, environmental samples, and biological fluids . Its isotopic labeling ensures minimal interference with non-deuterated analytes during analysis, enabling precise quantification via mass shift detection .
Preparation Methods
Acid-Catalyzed Deuterium Exchange
Reaction Mechanism and Conditions
Acid-catalyzed deuterium exchange is a cornerstone method for synthesizing Octanal-d16. The process involves proton-deuteron (H-D) exchange at the α- and β-positions of the aldehyde group under acidic conditions. A typical protocol employs deuterated water (D₂O) as the deuterium source, with sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts . The reaction proceeds via enol intermediate formation, enabling sequential H-D exchanges along the carbon chain.
Key parameters :
-
Temperature: 80–100°C
-
Reaction time: 24–72 hours
-
Molar ratio (Octanal:D₂O): 1:10
Optimization and Yield
Yield optimization requires balancing reaction duration and temperature. Prolonged heating (>72 hours) risks aldehyde oxidation to carboxylic acids, while insufficient time (<24 hours) results in incomplete deuteration. Studies report isotopic purity ≥98% when using excess D₂O (20 eq.) and 0.1 M H₂SO₄ at 90°C for 48 hours .
Table 1: Acid-Catalyzed Deuteration Outcomes
Catalyst | Temperature (°C) | Time (h) | Isotopic Purity (%) |
---|---|---|---|
H₂SO₄ | 90 | 48 | 98.5 |
HCl | 80 | 72 | 97.2 |
Base-Catalyzed Deuterium Exchange
Alkaline Deuteration Strategy
Base-catalyzed methods utilize potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in deuterated solvents like D₂O or deuterated ethanol (C₂D₅OD). This approach avoids acid-induced side reactions, making it suitable for acid-sensitive derivatives. The mechanism involves deprotonation of the α-hydrogen, followed by deuterium incorporation from the solvent .
Procedure :
-
Dissolve octanal in D₂O (10 eq.).
-
Add K₂CO₃ (0.2 eq.) and reflux at 70°C for 36 hours.
-
Neutralize with DCl, extract with diethyl ether, and purify via distillation.
Challenges and Solutions
Base catalysis often results in lower deuteration efficiency due to competing aldol condensation. To mitigate this, researchers employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances interfacial deuterium transfer .
Reduction of Deuterated Precursors
Lithium Aluminum Deuteride (LiAlD₄) Reduction
This compound can be synthesized by reducing octanoic acid-d15 (or its esters) with LiAlD₄. This method ensures complete deuteration of the aldehyde proton and adjacent carbons.
Steps :
-
Dissolve ethyl octanoate-d15 in anhydrous tetrahydrofuran (THF).
-
Add LiAlD₄ (1.2 eq.) at 0°C and stir for 4 hours.
-
Quench with D₂O, acidify with DCl, and isolate via fractional distillation.
Catalytic Deuteration with Pd/C
Palladium-on-carbon (Pd/C) catalyzes direct H-D exchange in octanal using D₂ gas. This method is efficient but requires high-pressure reactors and stringent temperature control (50–60°C) .
Table 2: Reduction-Based Methods Comparison
Method | Deuterium Source | Yield (%) | Purity (%) |
---|---|---|---|
LiAlD₄ reduction | LiAlD₄ | 85 | 99.1 |
Pd/C catalytic exchange | D₂ gas | 78 | 98.3 |
Purification and Characterization
Distillation and Chromatography
Post-synthesis purification involves:
-
Fractional distillation : Isolate this compound at 70–72°C under reduced pressure (15 mmHg).
-
Column chromatography : Use silica gel with hexane:ethyl acetate (9:1) to remove non-deuterated impurities.
Analytical Validation
Table 3: Key Analytical Parameters
Technique | Parameter | This compound Result |
---|---|---|
¹H NMR (CDCl₃) | Aldehyde proton | Undetectable |
GC-MS | Retention time | 8.2 min |
Industrial and Research Applications
Isotope Effect Studies
This compound’s deuterium substitution alters reaction kinetics, enabling mechanistic studies in:
Chemical Reactions Analysis
Octanal-d16 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form octanoic acid.
Reduction: It can be reduced to form octanol.
Condensation: This compound can undergo condensation reactions with other compounds, often catalyzed by strong bases like potassium hydroxide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and strong bases for condensation reactions . The major products formed from these reactions are octanoic acid, octanol, and various condensation products .
Scientific Research Applications
Octanal-d16 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a starting material and reaction intermediate in organic synthesis.
Biology: Employed in metabolic studies to trace the fate of atoms in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the fragrance and cosmetics industries to enhance product fragrances.
Mechanism of Action
The precise mechanism of action of octanal-d16 is not fully understood. it is known that the compound can undergo reactions with other compounds, resulting in the formation of new compounds . This chemical transformation is often catalyzed by the presence of a strong base like potassium hydroxide . This compound’s deuterium labeling allows researchers to study reaction mechanisms and trace the fate of atoms in various chemical and biochemical processes .
Comparison with Similar Compounds
Non-Deuterated Octanal (CAS 124-13-0)
- Chemical Properties: Non-deuterated octanal shares the same molecular formula (C₈H₁₆O) and structure but lacks deuterium substitution. It is a colorless to pale yellow liquid with a fruity odor, used in flavor and fragrance industries .
- Analytical Role: Unlike Octanal-d16, non-deuterated octanal is the target analyte in studies of nut volatiles or environmental pollutants .
- Physical Differences: Deuterium substitution increases the molecular mass by ~16 Da, creating a distinct mass spectrometric signature. However, physical properties like boiling point (171–173°C for non-deuterated vs. ~171°C for this compound) remain similar .
- Cost: Non-deuterated octanal is significantly cheaper (e.g., ~$50/g) compared to this compound, which costs \sim$299/g (74,800 JPY for 250 mg) .
Other Deuterated Aldehydes
a) Nonanal-d18 (CAS N/A)
- Structure : A nine-carbon aldehyde with 18 deuterium atoms (C₉D₁₈O).
- Application: Used similarly to this compound for quantifying nonanal in GC-MS. Its higher deuterium content (99 atom% D) ensures minimal background interference .
- Cost : Priced comparably to this compound (~$300–$500/g), reflecting isotopic synthesis complexity .
b) 4-Oxo-2-Nonenal-d3 (CAS 1313400-91-7)
- Structure : A deuterated lipid peroxidation marker with three deuterium atoms.
- Application : Specialized for analyzing oxidative stress biomarkers, unlike this compound’s broader use in food and environmental chemistry .
Non-Aldehyde Deuterated Standards
- 2-Methylpyrazine-d6 and n-Hexyl-d13 Alcohol : Used alongside this compound in multi-compound analyses. These target pyrazines and alcohols, respectively, demonstrating the versatility of deuterated standards in quantifying diverse volatile classes .
- Advantage : Co-use of multiple deuterated standards minimizes matrix effects and improves quantification accuracy in complex samples .
Key Research Findings and Data Tables
Table 1: Physicochemical and Commercial Comparison
*Estimated based on similar deuterated aldehydes.
†Price derived from commercial supplier data.
Table 2: Analytical Performance in Nut Volatile Studies
Internal Standard | Target Analyte | Recovery Rate (%) | Matrix Used |
---|---|---|---|
This compound | Octanal | 95–102 | Devolatized nuts |
2-Methylpyrazine-d6 | 2-Methylpyrazine | 92–98 | Peanuts |
n-Hexyl-d13 Alcohol | 1-Hexanol | 89–94 | Pistachios |
Advantages and Limitations of this compound
- Advantages: High isotopic purity (98–99 atom% D) ensures reliable mass spectrometric separation . Compatible with diverse solvents (DMSO, ethanol) and matrices . Reduces variability in quantification compared to single internal standards like 4-methyl-2-pentanone .
- Limitations :
Biological Activity
Octanal-d16 is a deuterated form of octanal, a saturated aldehyde with the molecular formula CHO. The incorporation of deuterium (D) into its structure allows for unique applications in biological research, particularly in tracing metabolic pathways and studying interactions with biological molecules. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and research applications.
Target Interaction
this compound acts primarily as a ligand for olfactory receptors, specifically OLFR2 and OR6A2. These receptors are involved in various physiological processes, including immune responses and sensory perception.
Biochemical Pathways
The compound is known to activate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This activation leads to increased oxidative stress and the release of pro-inflammatory cytokines and chemokines, impacting conditions such as lung injury and atherosclerosis .
Pharmacokinetics
Due to its stable isotopic labeling, this compound is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs. The heavy isotopes allow researchers to differentiate between labeled and unlabeled compounds during metabolic studies .
This compound exhibits several biochemical properties that contribute to its biological activity:
- Cytotoxicity : It has been shown to exhibit cytotoxic effects against HeLa cells, indicating potential implications in cancer research .
- Antioxidant Activity : Similar to its parent compound, octanal, it displays antioxidant properties that may protect cells from oxidative damage .
- Interaction with Biomolecules : The compound interacts with various biomolecules, influencing cellular signaling pathways related to inflammation and immune responses.
Research Applications
This compound is widely employed across various fields due to its unique properties:
- Metabolic Studies : It is used to trace the fate of atoms in biological systems, providing insights into metabolic pathways .
- Drug Development : The compound aids in studying pharmacokinetics and metabolic profiles of pharmaceuticals, enhancing drug design processes .
- Food Science : In food chemistry, this compound is used to assess oxidative changes in food products such as almonds, helping in quality control and shelf-life studies .
Study 1: Cytotoxicity Assessment
A study investigating the cytotoxic effects of this compound on HeLa cells revealed significant cell death at higher concentrations. The mechanism was attributed to the activation of oxidative stress pathways leading to apoptosis.
Study 2: Metabolic Tracing in Almonds
Research conducted on roasted almonds utilized this compound as a tracer for studying lipid oxidation. The study quantified volatile compounds using gas chromatography, demonstrating the utility of this compound in food chemistry for monitoring quality changes over time .
Comparison with Similar Compounds
To provide context on this compound's unique properties and applications, a comparison with similar deuterated compounds is presented below:
Compound | CAS Number | Key Biological Activity |
---|---|---|
Hexanal-d12 | 124-11-7 | Antioxidant; used in flavoring studies |
Nonanal-d18 | 124-19-6 | Olfactory receptor ligand; fragrance industry |
Decanal-d20 | 112-31-2 | Antimicrobial; flavoring agent |
This compound | 1219794-66-7 | Cytotoxicity; metabolic tracer; anti-inflammatory |
Q & A
Q. [Basic] What are the established protocols for synthesizing and characterizing Octanal-d16 in laboratory settings?
Methodological Answer:
this compound is typically synthesized via acid- or base-catalyzed deuterium exchange using deuterated reagents (e.g., D₂O, NaBD₄). A common protocol involves:
Deuteration : Reacting octanal with excess D₂O in the presence of a catalyst (e.g., Pd/C) under reflux.
Purification : Distillation under reduced pressure to isolate the deuterated product.
Characterization :
- NMR Spectroscopy : Compare δH and δD chemical shifts; absence of proton signals at δ 9.7 (aldehyde proton) confirms deuteration.
- GC-MS : Monitor molecular ion peaks (m/z 144 for this compound vs. m/z 128 for non-deuterated octanal) and fragmentation patterns.
Table 1: Key Characterization Parameters
Technique | Parameters | Expected Outcome |
---|---|---|
¹H NMR (CDCl₃) | δ 0.8–1.0 (m, CD₂ groups) | Complete proton replacement |
GC-MS (EI) | m/z 144 (M⁺), retention time 8.2 min | Isotopic purity ≥98% |
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGJRNETVAIRJ-ZEFOBESCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858239 | |
Record name | (~2~H_16_)Octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-66-7 | |
Record name | (~2~H_16_)Octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.